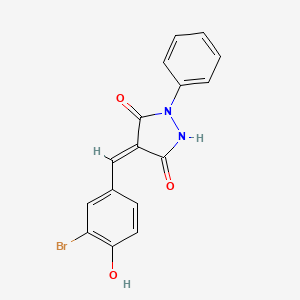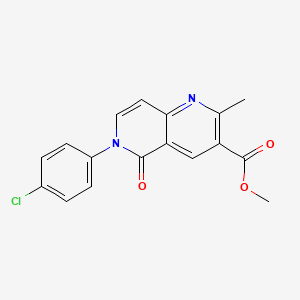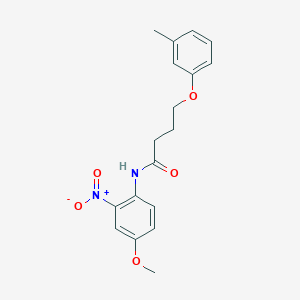![molecular formula C25H23BrN2O3 B5115093 2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5115093.png)
2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as BPIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIQ belongs to the family of quinazolinones, which are known for their diverse biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of 2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. For example, this compound has been shown to inhibit the activity of the protein kinase B (Akt) and the mammalian target of rapamycin (mTOR) signaling pathways, which are known to play a critical role in cancer cell growth and survival (Wang et al., 2010; Zhang et al., 2013).
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism by which anticancer drugs exert their therapeutic effects. This compound has also been shown to inhibit cancer cell migration and invasion, which are important processes involved in cancer metastasis (Wang et al., 2010; Zhang et al., 2013).
实验室实验的优点和局限性
One of the advantages of 2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is its potent anticancer activity against various cancer cell lines, which makes it a promising candidate for further preclinical and clinical development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to administer in vivo (Wang et al., 2010).
未来方向
There are several future directions for the research and development of 2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. One potential direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, this compound could be tested in combination with other anticancer drugs to determine its potential synergistic effects. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising chemical compound with potent anticancer activity and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for the treatment of cancer.
合成方法
The synthesis of 2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone involves the condensation of 4-bromoaniline with 3-(3-ethoxyphenoxy)propylamine in the presence of acetic acid and triethylamine. The resulting intermediate is then cyclized with cyanogen bromide to form this compound. The overall yield of this synthesis method is around 40% (Wang et al., 2010).
科学研究应用
2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer. Several studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Wang et al., 2010; Zhang et al., 2013). This compound has also been shown to inhibit tumor growth in vivo in a mouse model of breast cancer (Wang et al., 2010).
属性
IUPAC Name |
2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-2-30-20-7-5-8-21(17-20)31-16-6-15-28-24(18-11-13-19(26)14-12-18)27-23-10-4-3-9-22(23)25(28)29/h3-5,7-14,17H,2,6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLPTUEXLMDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-(4-bromophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115015.png)

![3-{2-{2-[acetyl(phenyl)amino]vinyl}-1-ethyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B5115037.png)
![3-chloro-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115048.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5115052.png)
![N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5115059.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115063.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5115072.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115083.png)
![1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5115088.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5115100.png)



